molecular formula C6H10N2O2 B1268343 3-Isopropylimidazolidine-2,4-dione CAS No. 63637-90-1

3-Isopropylimidazolidine-2,4-dione

Cat. No. B1268343
CAS RN: 63637-90-1
M. Wt: 142.16 g/mol
InChI Key: AWUINPKCHSKCIS-UHFFFAOYSA-N
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Description

3-Isopropylimidazolidine-2,4-dione (IPD) is an organic compound that belongs to the imidazoline family of compounds. It contains a total of 20 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Synthesis Analysis

New compounds containing two or three biologically active nuclei of imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) have been synthesized via two and three directional 3 and 4MCRs Knoevenagel condensation (Method A) and two and three directional 5 and 7 MCRs Bucherer-Bergs (Method B) .


Molecular Structure Analysis

The 3-Isopropylimidazolidine-2,4-dione molecule contains a total of 20 bonds. There are 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide(-thio) .


Chemical Reactions Analysis

A variety of new compounds containing two or three biologically active nuclei of imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) have been synthesized via two and three directional 3 and 4MCRs Knoevenagel condensation (Method A) and two and three directional 5 and 7 MCRs Bucherer-Bergs (Method B) .


Physical And Chemical Properties Analysis

3-Isopropylimidazolidine-2,4-dione has a molecular weight of 142.16 g/mol. It contains a total of 20 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Anticonvulsant and Antiarrhythmic Applications

Imidazolidine derivatives, including 3-(propan-2-yl)imidazolidine-2,4-dione, have been studied for their potential use as anticonvulsant and antiarrhythmic agents. These compounds can modulate electrical activity in the brain and heart, which is crucial for treating conditions like epilepsy and irregular heart rhythms .

Antidiabetic Effects

Research has indicated that certain imidazolidine derivatives exhibit properties that can be beneficial in the treatment of diabetes . By influencing blood sugar levels and insulin activity, these compounds could offer a new approach to managing diabetes .

Antimicrobial and Antifungal Properties

The structural framework of imidazolidine-2,4-diones provides a basis for developing new antimicrobial and antifungal drugs. These compounds can interfere with the growth and reproduction of various microorganisms, offering a pathway for creating more effective treatments .

Anti-inflammatory Uses

Due to their chemical structure, imidazolidine derivatives can also serve as anti-inflammatory agents. They may inhibit the production of certain substances in the body that lead to inflammation, which is beneficial for treating various inflammatory diseases .

Plant Growth Inhibition

Some imidazolidine compounds have been found to have inhibitory effects on plant growth. This application could be significant in the development of herbicides or in the study of plant biology to understand growth factors .

Synthesis of Bioactive Molecules

Imidazolidine derivatives are used in the synthesis of a wide range of bioactive molecules. These synthetic routes can lead to the creation of new drugs with potential therapeutic applications across various medical fields .

Chiral Auxiliary and Asymmetric Catalysis

In the realm of synthetic chemistry, imidazolidine-2-thiones, a related class of compounds, are utilized as chiral auxiliaries and ligands for asymmetric catalysis. This application is crucial for producing enantiomerically pure substances, which are important in pharmaceuticals .

Anti-HIV and Antithyroid Activities

Imidazolidine derivatives have shown promise in the treatment of HIV and thyroid disorders. Their ability to act on specific biological targets makes them candidates for developing new medications for these conditions .

Future Directions

The examination of superior structures in drug discovery has gained increasing popularity in pharmaceutical chemistry over the years. Because heterocyclic rings have significant biological activities, studies on these compounds have increased significantly . Future research may focus on the development of new compounds containing imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores, which have shown a wide range of pharmacological activities .

properties

IUPAC Name

3-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUINPKCHSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340850
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylimidazolidine-2,4-dione

CAS RN

63637-90-1
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.6 g of sodium hydroxide in 75 ml of water was added 7.5 g of glycine. The solution was cooled to 5° C. and treated with 9.8 ml of isopropylisocyanate. After 5 h the reaction mixture was neutralised with 50 ml concentrated hydrochloric acid added dropwise to the slurry. This mixture was refluxed for 2 h then cooled to rt. The product was extracted with ethyl acetate to give 10.9 g of a colourless oil. 1H NMR (400 MHz, deuteriochloroform): δ=1.45 (6H, d, J=7 Hz), 3.92 (2H, s), 4.35 (1H, septet, J=7 Hz), 6.39 (1H, br s).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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